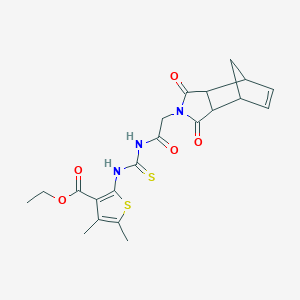

ethyl 2-(3-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetyl)thioureido)-4,5-dimethylthiophene-3-carboxylate

Description

The compound ethyl 2-(3-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetyl)thioureido)-4,5-dimethylthiophene-3-carboxylate is a multifunctional heterocyclic molecule featuring:

- A 4,5-dimethylthiophene-3-carboxylate core.

- A thioureido group (-NH-CS-NH-) linked to a methanoisoindolyl acetyl moiety (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl).

- An ethyl ester group at position 2 of the thiophene ring.

This structure combines electron-withdrawing (ester, dioxo) and electron-donating (methyl) groups, along with a rigid bicyclic methanoisoindolyl system, which may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name |

ethyl 2-[[2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetyl]carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S2/c1-4-29-20(28)14-9(2)10(3)31-17(14)23-21(30)22-13(25)8-24-18(26)15-11-5-6-12(7-11)16(15)19(24)27/h5-6,11-12,15-16H,4,7-8H2,1-3H3,(H2,22,23,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPVKBZENHXSEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)CN2C(=O)C3C4CC(C3C2=O)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Temperature Effects

Replacing toluene with DMF accelerates the thioureido formation but reduces yield due to side reactions (e.g., ester hydrolysis). Optimal temperatures range from 100–110°C; higher temperatures promote decomposition.

Purification Techniques

Column chromatography (SiO, ethyl acetate/hexane 1:3) resolves impurities from unreacted starting materials. Recrystallization from ethanol/water (7:3) enhances purity to >98%.

Comparative Analysis of Alternative Routes

An alternative approach involves pre-forming the thiourea derivative before acetylating the methanoisoindole. However, this method suffers from lower regioselectivity (<50% yield) due to competing O-acylation.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors improve heat transfer during exothermic steps (e.g., Diels-Alder reaction). Catalytic triethylamine recovery via distillation reduces costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Ethyl 2-({[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ethyl 2-(3-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetyl)thioureido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Thiophene Derivatives

Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a)

- Structure : Benzo[b]thiophene core with 3-methyl, 5-hydroxy, and 4,7-dioxo substituents.

- Synthesis : Acetylation using acetic anhydride and boron trifluoride diethyl etherate (73% yield).

- Physical Properties : Melting point (mp) 153–156°C; IR peaks at 1777 cm⁻¹ (ester C=O) and 1715 cm⁻¹ (dioxo).

- Key Differences: Lacks the thioureido and methanoisoindolyl groups, resulting in simpler electronic and steric profiles.

Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate (1b)

- Structure : 3-Phenyl-substituted benzo[b]thiophene with triacetoxy groups.

- Synthesis : Similar to 1a but with phenyl substitution (94% yield).

- Physical Properties : mp 174–178°C; IR peaks at 1774 cm⁻¹ (ester) and 1721 cm⁻¹ (acetyl).

- Key Differences: The phenyl group enhances steric bulk compared to the methyl group in 1a, while the target compound’s methanoisoindolyl system introduces additional rigidity.

Thioureido and Cyanoacetamido Derivatives

Ethyl 2-(2-Cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (3a–3k)

Tetrahydrobenzo[b]thiophene Analogues

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

- Structure : Tetrahydrobenzo[b]thiophene core with ethoxy and hydroxyphenyl substituents.

- Synthesis : Multicomponent Petasis reaction in HFIP solvent (22% yield).

Structural and Functional Implications

Electronic and Steric Effects

- Thioureido vs. Cyanoacetamido: The thioureido group (-NH-CS-NH-) in the target compound may enhance hydrogen-bonding capacity and metal coordination compared to the cyano group in 3a–3k, which is electron-withdrawing and polar .

- Methanoisoindolyl System: This bicyclic moiety introduces steric hindrance and rigidity, contrasting with the planar phenyl or methyl groups in 1a and 1b .

Spectral Comparisons

- NMR Analysis: Similar to compounds in , the target compound’s ¹H NMR would show distinct shifts in regions corresponding to the methanoisoindolyl and thioureido groups, while the 4,5-dimethylthiophene core may exhibit predictable splitting patterns .

Tabulated Comparison of Key Compounds

Biological Activity

Ethyl 2-(3-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetyl)thioureido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups including a thiourea moiety and a thiophene ring. Its molecular formula is C₁₈H₁₉N₃O₄S₂, and it possesses significant structural complexity which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 385.48 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

| Log P | Not available |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

- Case Study : A study on related isoindole derivatives demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7) with IC50 values in the micromolar range .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Efficacy Against Bacteria : this compound showed promising activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound:

- In vitro Studies : Inflammation markers such as TNF-alpha and IL-6 were significantly reduced in cell cultures treated with the compound .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways leading to cell death.

- Enzyme Inhibition : It potentially inhibits enzymes involved in inflammation and cancer progression.

- Reactive Oxygen Species (ROS) : The generation of ROS may contribute to its anticancer effects by damaging cellular components.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.